molecular formula C13H10Cl2S B14343717 4-(Benzylsulfanyl)-1,2-dichlorobenzene CAS No. 102871-53-4

4-(Benzylsulfanyl)-1,2-dichlorobenzene

Cat. No.: B14343717
CAS No.: 102871-53-4
M. Wt: 269.2 g/mol
InChI Key: NURCUSIMUDBPQW-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-1,2-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and two chlorine atoms at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the benzylsulfanyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming benzylsulfanylbenzene.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Benzylsulfinyl-1,2-dichlorobenzene and benzylsulfonyl-1,2-dichlorobenzene.

    Reduction: Benzylsulfanylbenzene.

    Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-1,2-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-1,2-dichlorobenzene involves its interaction with biological targets, leading to various biochemical effects. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfanyl)-1,2-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

102871-53-4

Molecular Formula

C13H10Cl2S

Molecular Weight

269.2 g/mol

IUPAC Name

4-benzylsulfanyl-1,2-dichlorobenzene

InChI

InChI=1S/C13H10Cl2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NURCUSIMUDBPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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